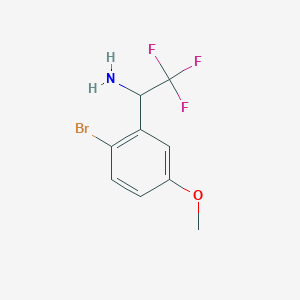

1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine

CAS No.:

Cat. No.: VC17431053

Molecular Formula: C9H9BrF3NO

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF3NO |

|---|---|

| Molecular Weight | 284.07 g/mol |

| IUPAC Name | 1-(2-bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C9H9BrF3NO/c1-15-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |

| Standard InChI Key | CHTGNEIEYNZODS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(C(F)(F)F)N |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound features a benzene ring substituted at the 2- and 5-positions with bromine and methoxy groups, respectively. Attached to the aromatic ring is a 2,2,2-trifluoroethylamine moiety, which introduces significant electronic effects. The bromine atom acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized aromatic system .

Spectroscopic Signatures

-

¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split by substituents, and amine protons (~δ 1.5–2.5 ppm).

-

¹⁹F NMR: A characteristic triplet for the CF₃ group (~δ -60 to -70 ppm).

Synthetic Methodologies and Optimization

Key Synthetic Pathways

The synthesis typically involves sequential functionalization of a phenyl precursor:

-

Bromination: Introduction of bromine at the 2-position using reagents like Br₂/FeBr₃ or NBS.

-

Methoxylation: Installation of the methoxy group via nucleophilic aromatic substitution or Ullmann coupling.

-

Trifluoroethylamine Incorporation: Achieved through reductive amination of a trifluoromethyl ketone intermediate .

Chemical Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position is highly reactive toward nucleophiles (e.g., amines, alkoxides), enabling derivatization:

This reactivity is enhanced by the electron-withdrawing CF₃ group .

Amine-Derived Reactions

-

Acylation: Forms stable amides with acyl chlorides.

-

Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

Stability of Trifluoromethyl Group

The CF₃ group resists hydrolysis and oxidation, making it a robust functional group in harsh reaction conditions .

Comparative Analysis with Structural Analogues

| Compound | Substituents | Bioactivity | Reference |

|---|---|---|---|

| 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine | Methyl instead of methoxy | Lower receptor affinity | |

| (1S)-1-(5-Bromo-2-thienyl)-2,2,2-trifluoroethylamine | Thienyl ring | Enhanced kinase inhibition |

The methoxy group in 1-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine confers improved solubility over methyl analogues, balancing lipophilicity and bioavailability .

Future Research Directions and Applications

Synthetic Chemistry Priorities

-

Enantioselective Synthesis: Development of chiral catalysts to access pure enantiomers.

-

Green Chemistry Approaches: Solvent-free or catalytic methods to improve sustainability .

Biological Screening

-

High-Throughput Assays: Test against cancer cell lines, microbial pathogens, and neurological targets.

-

QSAR Studies: Correlate structural features with activity to guide drug design .

Material Science Applications

-

Liquid Crystals: Fluorine’s polarity may stabilize mesophases.

-

Coordination Polymers: Amine groups can bind metal ions for catalytic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume